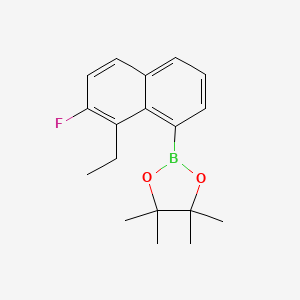
5-Cyclohexylethyl-5-(2-thienyl) hydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclohexylethyl-5-(2-thienyl) hydantoin is a compound with the molecular formula C15H20N2O2S and a molecular weight of 292.4 g/mol It belongs to the class of hydantoins, which are heterocyclic compounds containing an imidazolidine-2,4-dione core structure
Méthodes De Préparation
The synthesis of 5-Cyclohexylethyl-5-(2-thienyl) hydantoin can be achieved through several synthetic routes. One common method involves the Bucherer-Bergs reaction, which is a multicomponent reaction involving an aldehyde or ketone, potassium cyanide, and ammonium carbonate in aqueous ethanol . This reaction produces hydantoins efficiently and is widely used for the preparation of 5-substituted and 5,5-disubstituted hydantoins.
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include controlling temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
5-Cyclohexylethyl-5-(2-thienyl) hydantoin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
For example, oxidation of the thienyl group can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield corresponding alcohols. Substitution reactions can introduce different functional groups onto the hydantoin ring, leading to a variety of derivatives with potentially different properties and applications.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-Cyclohexylethyl-5-(2-thienyl) hydantoin involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in disease processes. For example, some hydantoin derivatives are known to inhibit voltage-gated sodium channels, which can reduce neuronal excitability and prevent seizures .
The exact molecular targets and pathways for this compound are still under investigation, but its structure suggests potential interactions with various proteins and enzymes, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
5-Cyclohexylethyl-5-(2-thienyl) hydantoin can be compared with other similar compounds, such as:
5-Phenyl-5-(2-thienyl) hydantoin: This compound has a phenyl group instead of a cyclohexylethyl group, which may result in different chemical and biological properties.
5-Methyl-5-(2-thienyl) hydantoin: The presence of a methyl group can influence the reactivity and biological activity of the compound.
5-(2-Thienyl) hydantoin: This simpler compound lacks the cyclohexylethyl group, making it less bulky and potentially more reactive in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other hydantoin derivatives.
Propriétés
Numéro CAS |
64011-58-1 |
|---|---|
Formule moléculaire |
C15H20N2O2S |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
5-(2-cyclohexylethyl)-5-thiophen-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O2S/c18-13-15(17-14(19)16-13,12-7-4-10-20-12)9-8-11-5-2-1-3-6-11/h4,7,10-11H,1-3,5-6,8-9H2,(H2,16,17,18,19) |
Clé InChI |
YXVQHBULBXLMFC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCC2(C(=O)NC(=O)N2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



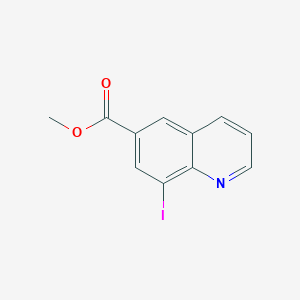
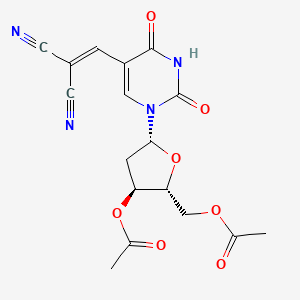
![n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13935845.png)
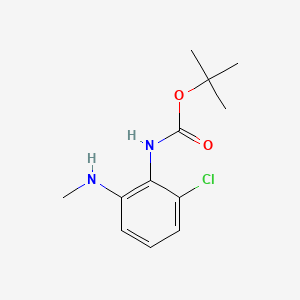
![6-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13935854.png)
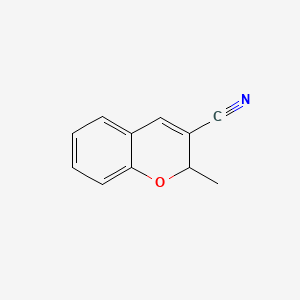

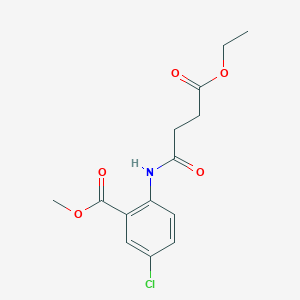

![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)


